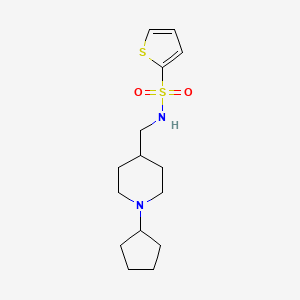

N-((1-cyclopentylpiperidin-4-yl)methyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

N-[(1-cyclopentylpiperidin-4-yl)methyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2S2/c18-21(19,15-6-3-11-20-15)16-12-13-7-9-17(10-8-13)14-4-1-2-5-14/h3,6,11,13-14,16H,1-2,4-5,7-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFVFABAYVCWPSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCC(CC2)CNS(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclopentylpiperidin-4-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the piperidine derivativeThe thiophene-2-sulfonamide moiety is then introduced via sulfonation reactions, often using sulfonyl chlorides in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is critical to ensure the scalability and cost-effectiveness of the process .

Chemical Reactions Analysis

Types of Reactions

N-((1-cyclopentylpiperidin-4-yl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, alcohols, in the presence of bases like triethylamine.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-((1-cyclopentylpiperidin-4-yl)methyl)thiophene-2-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of N-((1-cyclopentylpiperidin-4-yl)methyl)thiophene-2-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The piperidine ring may interact with receptor sites, modulating their function. These interactions can lead to various biological effects, including enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Key Compounds for Comparison :

5-Ethynyl-N-(2-(2,3-dimethylphenoxy)ethyl)thiophene-2-sulfonamide (5g) Structure: Ethynyl-substituted thiophene sulfonamide with a 2,3-dimethylphenoxyethyl group. Synthetic Yield: 53% (silica gel column chromatography). Significance: Higher yield compared to other ethynyl derivatives (e.g., 5b: 31%), suggesting steric or electronic stabilization from the 2,3-dimethylphenoxy group.

Compound 18 ([11-endo]-N-(5,6,7,8,9,10-hexahydro-6,9-methanobenzo[9][8]annulen-11-yl)-thiophene-2-sulfonamide) Structure: Bulky hexahydro-methanobenzoannulenyl substituent. Application: Potent gamma-secretase inhibitor, highlighting sulfonamide utility in enzyme targeting.

N-(3-Oxocyclohexyl)thiophene-2-sulfonamide

- Structure : 3-Oxocyclohexyl group attached to the sulfonamide.

- Synthetic Yield : 73% (hypervalent iodine catalysis).

- Reactivity : Used in conjugate additions, demonstrating sulfonamide versatility in organic synthesis.

N-Cyclohexyl-4-[(2-nitroanilino)methyl]thiophene-2-sulfonamide Structure: Cyclohexyl group with a nitroanilino-methyl side chain. Application: CB2 receptor ligand with intramolecular hydrogen bonding, enhancing structural stability.

Table 1: Comparative Data on Key Compounds

Biological Activity

N-((1-cyclopentylpiperidin-4-yl)methyl)thiophene-2-sulfonamide is a synthetic compound characterized by its unique structure that includes a piperidine ring, a cyclopentyl group, and a thiophene sulfonamide moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

- IUPAC Name : N-[(1-cyclopentylpiperidin-4-yl)methyl]thiophene-2-sulfonamide

- CAS Number : 953259-41-1

- Molecular Formula : C15H24N2O2S2

- Molecular Weight : 328.4933 g/mol

- SMILES Representation : O=S(=O)(c1cccs1)NCC1CCN(CC1)C1CCCC1

Synthesis

The synthesis of this compound typically involves multiple steps:

- Preparation of the piperidine derivative.

- Introduction of the thiophene sulfonamide moiety via sulfonation reactions using sulfonyl chlorides in the presence of bases like triethylamine.

- Optimization for industrial production may involve continuous flow reactors to enhance efficiency and yield .

The biological activity of this compound is primarily attributed to its interaction with specific proteins and enzymes. The sulfonamide group can form hydrogen bonds with enzyme active sites, leading to inhibition, while the piperidine ring may modulate receptor functions .

Potential Therapeutic Applications

Research indicates that this compound may possess several therapeutic properties:

- Antimicrobial Activity : Investigated for its potential to inhibit bacterial growth.

- Anti-inflammatory Effects : Explored for its ability to modulate inflammatory pathways.

- Cyclin-dependent Kinase Inhibition : Related compounds have shown promise in inhibiting cyclin-dependent kinase 5 (cdk5), which is crucial in various cellular processes .

Case Studies and Research Findings

Several studies have highlighted the biological relevance of thiophene sulfonamides, including this compound:

Q & A

Basic: What are the established synthetic routes for N-((1-cyclopentylpiperidin-4-yl)methyl)thiophene-2-sulfonamide, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step pathways, including:

- Cyclopentylpiperidine Intermediate Preparation : Alkylation or reductive amination to introduce the cyclopentyl group to the piperidine ring .

- Sulfonamide Coupling : Reacting thiophene-2-sulfonyl chloride with the aminomethyl-piperidine intermediate under basic conditions (e.g., triethylamine in dichloromethane) .

Optimization Strategies : - Solvent Selection : Polar aprotic solvents (e.g., DMF) improve sulfonamide coupling efficiency .

- Temperature Control : Maintaining 0–5°C during sulfonylation minimizes side reactions .

- Purification : High-performance liquid chromatography (HPLC) ensures >95% purity .

Advanced: How can discrepancies in NMR data for stereochemical assignments of this compound be resolved?

Answer:

Discrepancies often arise from dynamic stereochemistry or overlapping signals. Methodological approaches include:

- Variable Temperature (VT) NMR : Observing signal splitting at low temperatures (e.g., −40°C) to identify rotamers or conformational isomers .

- 2D NMR Techniques : HSQC and NOESY correlations clarify spatial relationships between protons and adjacent groups (e.g., cyclopentyl vs. piperidine protons) .

- Computational Modeling : Density Functional Theory (DFT) predicts chemical shifts for comparison with experimental data .

Basic: Which spectroscopic techniques are critical for confirming structural integrity and purity?

Answer:

- NMR Spectroscopy : H and C NMR verify connectivity (e.g., sulfonamide NH at δ 7.8–8.2 ppm; thiophene protons at δ 6.8–7.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ ion matching theoretical mass) .

- Infrared (IR) Spectroscopy : Identifies sulfonamide S=O stretches (~1350 cm) and thiophene C-S bonds (~700 cm) .

Advanced: What strategies improve the compound’s bioavailability based on its physicochemical properties?

Answer:

- LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyls) to reduce excessive hydrophobicity from the cyclopentyl group .

- Salt Formation : Use hydrochloride salts to enhance aqueous solubility .

- Prodrug Design : Mask the sulfonamide group with enzymatically cleavable protectors (e.g., acetyl) to improve membrane permeability .

Basic: What in vitro assays are recommended for preliminary biological activity screening?

Answer:

- Enzyme Inhibition Assays : Test against serine proteases or carbonic anhydrases (common sulfonamide targets) using fluorogenic substrates .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify antiproliferative activity .

- Microbial Susceptibility Testing : Agar dilution methods against Gram-positive/negative bacteria .

Advanced: How do molecular docking studies guide the design of analogs with enhanced target binding?

Answer:

- Target Selection : Prioritize proteins with sulfonamide-binding pockets (e.g., carbonic anhydrase IX for anticancer applications) .

- Docking Workflow :

- Free Energy Calculations : MM-GBSA predicts binding affinities to rank analogs .

Basic: What are the key stability considerations for long-term storage of this compound?

Answer:

- Light Sensitivity : Store in amber vials to prevent photodegradation of the thiophene ring .

- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the sulfonamide group .

- Temperature : Maintain at −20°C for long-term storage; avoid freeze-thaw cycles .

Advanced: How can researchers address contradictory results in biological activity across different assay models?

Answer:

- Assay Validation : Cross-validate using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity) .

- Metabolic Stability Testing : Use liver microsomes to assess if contradictory results stem from differential metabolism .

- Cell Permeability Studies : Compare intracellular concentrations via LC-MS to rule out uptake variability .

Basic: What computational tools predict the compound’s drug-likeness and ADMET properties?

Answer:

- SwissADME : Evaluates Lipinski’s Rule of Five (e.g., molecular weight <500, logP <5) .

- pkCSM : Predicts absorption (Caco-2 permeability) and toxicity (hERG inhibition) .

- ADMETlab 2.0 : Simulates hepatic clearance and plasma protein binding .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s potency?

Answer:

- Piperidine Modifications : Introduce electron-withdrawing groups (e.g., CF) to enhance sulfonamide acidity and target binding .

- Thiophene Substitution : Replace sulfur with selenium to improve metabolic stability .

- Cyclopentyl Ring Functionalization : Add polar groups (e.g., -OH) to balance lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.